(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (3R)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDFULMAFAUJY-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Protection as Benzyl Ester
The benzyl ester group is introduced early to protect the carboxylic acid functionality. A representative procedure involves reacting (R)-3-hydroxy-pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine:
This step proceeds in 85–90% yield under anhydrous conditions.
Temporary Amino Group Protection
During subsequent steps, the primary amine is protected to prevent undesired side reactions. Allyloxycarbonyl (Alloc) groups are preferred due to their orthogonal deprotection compatibility. For example, treatment of benzyl (R)-3-amino-pyrrolidine-1-carboxylate with allyl chloroformate in n-heptane installs the Alloc group, achieving 92% yield.
Functionalization at the 3-Position
Mesylation and Nucleophilic Substitution
The hydroxyl group at the 3-position is activated as a mesylate to facilitate nucleophilic substitution. Methanesulfonyl chloride (MsCl) in ethyl acetate converts the hydroxyl to a mesylate at 0–5°C, yielding methanesulphonic acid (R)-1-benzyl-pyrrolidin-3-yl ester. Subsequent displacement with sodium azide (NaN₃) introduces an azide group, which is reduced to the primary amine using hydrogenation (H₂/Pd-C).
Installation of 2-Amino-Acetylamino Moiety
The primary amine undergoes acetylation with 2-amino-acetic acid (glycine) derivatives. A two-step protocol is employed:
-
Activation : Glycine is activated as a pentafluorophenyl ester using DCC/NHS chemistry.
-
Coupling : The activated glycine reacts with the pyrrolidine amine in dichloromethane (DCM) at room temperature, yielding the 2-amino-acetylamino substituent.
Deprotection and Final Product Isolation
Removal of Allyloxycarbonyl (Alloc) Group
Palladium-catalyzed deprotection cleaves the Alloc group under mild conditions. A mixture of Pd(PPh₃)₄ and morpholine in tetrahydrofuran (THF) selectively removes the Alloc group without affecting the benzyl ester.
Purification and Characterization
Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound. Structural confirmation is achieved through:
-
NMR : Characteristic peaks at δ 4.43 ppm (NCH₂), δ 7.32–7.49 ppm (benzyl aromatic protons).
-
Mass Spectrometry : Molecular ion peak at m/z 277.32 (M + H⁺).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium/L3 -catalyzed AH | 78 | 96 | |
| Chiral Pool Synthesis | D-prolinol derivatization | 82 | >99 | |
| Enzymatic Resolution | Lipase-mediated hydrolysis | 65 | 98 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against different cancer cell lines. Studies have shown that (R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound might also possess antimicrobial properties.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Utilizing starting materials such as amino acids or their derivatives.
- Acetylation : Introducing the aminoacetyl group through acetylation reactions.
- Benzyl Ester Formation : Converting the carboxylic acid into a benzyl ester to enhance lipophilicity and bioavailability.
These synthetic pathways are critical for developing analogs with improved biological activity and selectivity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The results indicated that the compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
Case Study 2: Neuroprotection
In a study examining neuroprotective agents for Alzheimer's disease, researchers tested several compounds, including this compound. The findings suggested that this compound reduced neuronal apoptosis induced by beta-amyloid toxicity, highlighting its potential as a therapeutic candidate for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ®-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications
The compound’s analogs differ in three primary regions:
Ester Group : Benzyl vs. tert-butyl or methyl esters.
Acetylamino Substituent: Amino, chloro, or hydroxyethyl-methyl groups.
Additional Functional Groups: Ethyl-amino or fluorinated aromatic moieties.
Detailed Comparisons
(R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (APC)
- Structural Difference : tert-butyl ester replaces benzyl ester.
- Biological Activity: APC binds Methyl-CpG-binding domain protein 2 (MBD2) via electrostatic interactions but exhibits nonspecific binding to p66α, unlike its analog ABA, which binds both MBD2 and p66α specifically .
- Implications: The tert-butyl group’s steric bulk and hydrophobicity may reduce nonspecific interactions compared to benzyl esters.
(R)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- Structural Difference: Chloro substituent replaces the amino group on the acetyl moiety.
- Impact : The electron-withdrawing chloro group likely alters reactivity (e.g., susceptibility to nucleophilic substitution) and binding affinity. Molecular weight increases to 296.75 g/mol compared to the target compound .
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Structural Difference: Ethyl-amino and (S)-2-amino-propionyl groups introduce additional stereocenters and bulk.
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Structural Difference: Hydroxyethyl-methyl-amino group replaces amino-acetylamino.
- Impact : The hydroxyl group enhances polarity, improving aqueous solubility (predicted density: 1.19 g/cm³) but may reduce membrane permeability .
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester
- Structural Difference: Methyl ester and difluorobenzyl amino group.
Comparative Data Table
Biological Activity
(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O3, with a molar mass of 277.32 g/mol. The compound features a pyrrolidine ring linked to an amino-acetyl moiety, which is crucial for its biological interactions .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, various analogs have been tested against multiple cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide derivative | MCF-7 | 5.85 | |
| PABA derivatives | A549 | 3.0 | |
| N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | VEGFR-2 inhibition | <10 |
These findings suggest that the structural characteristics of this compound may contribute to similar anticancer activities.
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Inhibitors of acetylcholinesterase (AChE) are critical in treating neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it could interact with the active site of AChE, similar to other potent inhibitors:
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 ± 0.21 | |
| Rivastigmine | 8.14 ± 0.65 |
The biological activity of this compound is likely mediated through its ability to interact with various biological targets. Interaction studies have highlighted its potential role in modulating enzyme activities and influencing cellular signaling pathways.
Case Studies
-
Anticancer Efficacy :
A study evaluating the antiproliferative effects of several synthesized compounds found that those structurally related to this compound exhibited significant growth inhibition across various human cancer cell lines, suggesting a promising therapeutic avenue for further exploration . -
Neuroprotective Effects :
Preliminary investigations into the neuroprotective capabilities of related compounds indicate potential benefits in preventing neurodegeneration through cholinesterase inhibition, warranting further detailed mechanistic studies .
Q & A
Q. What are the established synthetic routes for (R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving amino acid coupling and benzyl ester protection. A common approach starts with N-Boc-protected pyrrolidine derivatives (e.g., N-Boc-L-homophenylalanine analogs), followed by deprotection, acetylation, and benzyl ester formation . Critical parameters include:
- Coupling Reagents : Use of carbodiimides (e.g., DCC) or uronium salts (HATU) for amide bond formation.
- Temperature Control : Maintaining ≤0°C during acetylation to avoid racemization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
Yield optimization requires strict anhydrous conditions and monitoring via TLC or LC-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers to prevent hydrolysis of the benzyl ester group.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy. Avoid aqueous environments unless explicitly required for reactions .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Q. What analytical techniques are recommended for confirming its structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., (R)-configuration) and benzyl ester protons (δ 5.1–5.3 ppm).
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment (>95%) and mass confirmation.
- Chiral Chromatography : To confirm enantiomeric purity, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation steps.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to minimize racemization.
- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers.
Data from related pyrrolidine syntheses suggest that low-temperature (–40°C) reactions with HATU improve stereochemical fidelity .
Q. What strategies address solubility limitations in biological assays while maintaining compound integrity?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media.
- Prodrug Modifications : Introduce transient protecting groups (e.g., tert-butyl esters) to enhance aqueous solubility, later removed via enzymatic cleavage.
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release in physiological conditions .
Q. How should researchers resolve contradictory bioactivity data across studies, particularly in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., IC50 measurements) using positive controls (e.g., E-64 for cysteine protease inhibition) and replicate across independent labs.
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes to target enzymes (e.g., cathepsins).
- Meta-Analysis : Compare results with structurally related compounds (e.g., piperidine- or pyrrolidine-based inhibitors) to identify scaffold-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
